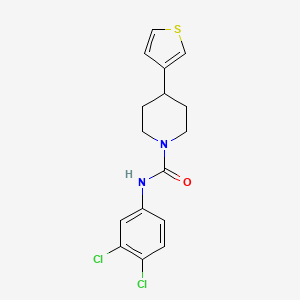

2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals . The benzyl group attached to the indole ring could potentially increase the lipophilicity of the molecule, which might influence its biological activity. The thiazole ring and the acetamide group could also contribute to its reactivity and potential biological activity.

Scientific Research Applications

Benzothiazole and Indole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been identified as possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and evaluation of novel benzofused thiazole derivatives have demonstrated potential antioxidant and anti-inflammatory activities, highlighting the importance of this scaffold in developing therapeutic agents (Raut et al., 2020). Similarly, the review of benzothiazole derivatives underlines their significance in medicinal chemistry, with a variety of activities that make the benzothiazole scaffold a key moiety in drug discovery (Bhat & Belagali, 2020).

Synthetic Approaches and Biological Importance

The synthetic methodologies and the biological importance of benzothiazole and related heterocyclic compounds, such as benzimidazole and benzthiazole, have been extensively reviewed. These reviews cover the preparation procedures, properties, and biological and electrochemical activities of these compounds, underscoring the continuous interest in exploring these scaffolds for potential therapeutic applications (Boča et al., 2011). Additionally, the therapeutic potential of benzothiazoles has been highlighted in patent reviews, reflecting the ongoing development of these compounds in the pharmaceutical industry (Kamal et al., 2015).

Advanced Synthesis and Pharmacological Evaluation

Advancements in the synthesis and pharmacological evaluation of benzothiazoles and their derivatives have been documented, showing the versatility and therapeutic potential of these compounds. The design, synthesis, and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B as potential antimicrobial agents exemplify the innovative approaches being explored in this area (PatilTejaswini & Amrutkar Sunil, 2021).

Mechanism of Action

properties

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-19(22-20-21-10-11-25-20)12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-11,14H,12-13H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGZIDDXPNEKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2600197.png)

![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2600205.png)

![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)